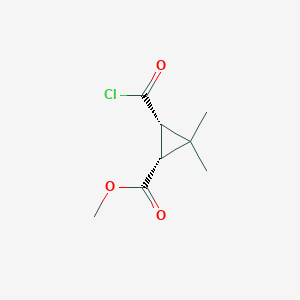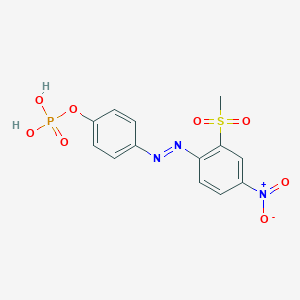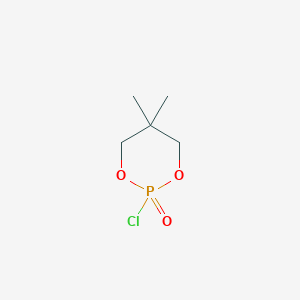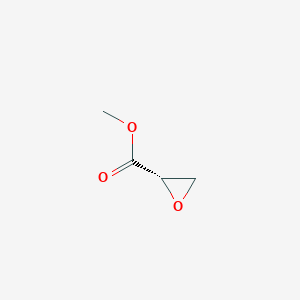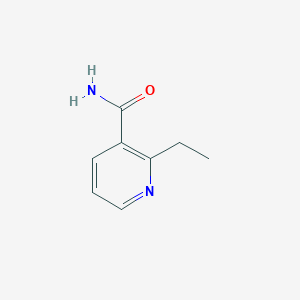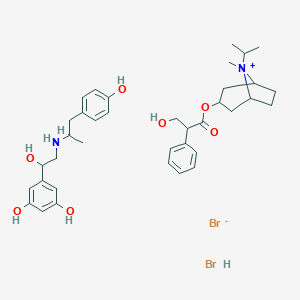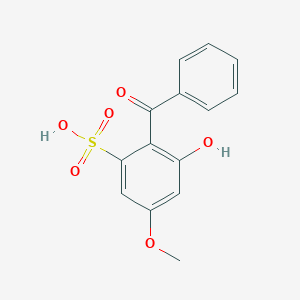
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid, also known as Bismuth Subsalicylate, is a chemical compound with a wide range of applications in scientific research. It is a white or yellowish powder that is insoluble in water but soluble in alcohol and alkaline solutions. Bismuth Subsalicylate is widely used in the pharmaceutical industry due to its antibacterial, anti-inflammatory, and antacid properties.
Mecanismo De Acción
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate works by inhibiting the growth of bacteria in the gastrointestinal tract. It also has anti-inflammatory properties that help reduce inflammation and irritation in the gut. 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate forms a protective layer on the lining of the stomach and intestines, which helps to reduce the symptoms of gastrointestinal disorders.
Efectos Bioquímicos Y Fisiológicos
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate has a range of biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation and pain in the gut. It also increases the production of mucus, which helps to protect the lining of the stomach and intestines. 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate has been shown to have antibacterial properties, which help to reduce the growth of harmful bacteria in the gastrointestinal tract.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate is its low toxicity. It is relatively safe to use in laboratory experiments and has a low risk of causing adverse effects. 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate is also cost-effective and easy to synthesize, making it an attractive choice for researchers. However, one of the limitations of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate is its insolubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate. One area of interest is the development of new formulations of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate that are more soluble in water. This would make it easier to administer in laboratory experiments and potentially expand its applications in the pharmaceutical industry. Another area of research is the investigation of the antibacterial properties of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate and its potential use in the treatment of antibiotic-resistant bacteria. Additionally, more research is needed to understand the mechanism of action of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate and its effects on the gut microbiome.
Métodos De Síntesis
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate can be synthesized by reacting 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid oxide or 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid nitrate with Salicylic acid in the presence of sulfuric acid. The reaction produces 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate as a white or yellowish powder. The synthesis method is relatively simple and cost-effective, making it a popular choice for research applications.
Aplicaciones Científicas De Investigación
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate has a wide range of applications in scientific research. It is commonly used as a contrast agent in X-ray imaging and computed tomography (CT) scans. 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate is also used in the treatment of gastrointestinal disorders such as diarrhea, indigestion, and nausea. It is also used in the treatment of Helicobacter pylori infections and peptic ulcers.
Propiedades
Número CAS |
112501-13-0 |
|---|---|
Nombre del producto |
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid |
Fórmula molecular |
C14H12O6S |
Peso molecular |
308.31 g/mol |
Nombre IUPAC |
2-benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C14H12O6S/c1-20-10-7-11(15)13(12(8-10)21(17,18)19)14(16)9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19) |
Clave InChI |
NUHQZWZACMCISU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)S(=O)(=O)O)C(=O)C2=CC=CC=C2)O |
SMILES canónico |
COC1=CC(=C(C(=C1)S(=O)(=O)O)C(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



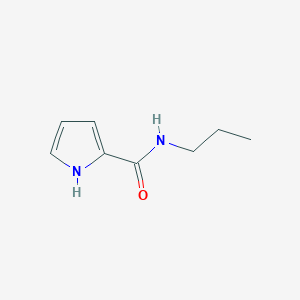
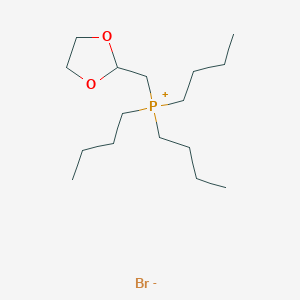
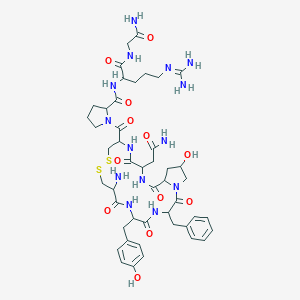
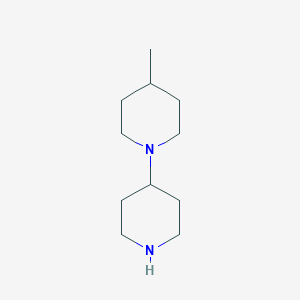
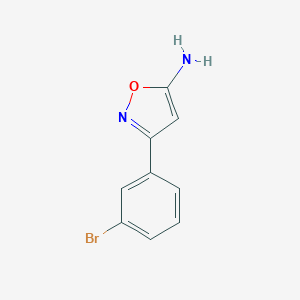
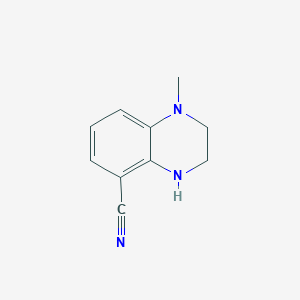
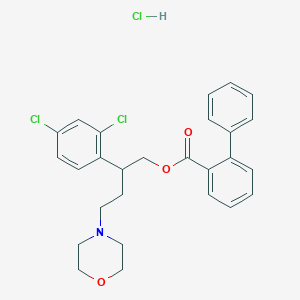
![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)
